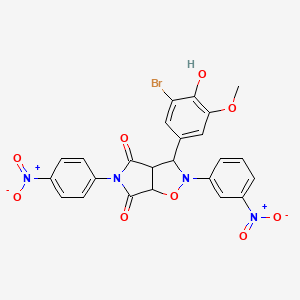

C24H17BrN4O9

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H17BrN4O9 |

|---|---|

Molecular Weight |

585.3 g/mol |

IUPAC Name |

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C24H17BrN4O9/c1-37-18-10-12(9-17(25)21(18)30)20-19-22(38-27(20)15-3-2-4-16(11-15)29(35)36)24(32)26(23(19)31)13-5-7-14(8-6-13)28(33)34/h2-11,19-20,22,30H,1H3 |

InChI Key |

PMOFEUADORFXTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Synthetic Methodologies for C24h17brn4o9

Retrosynthetic Analysis and Strategic Disconnections for C24H17BrN4O9

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. solubilityofthings.comnumberanalytics.comias.ac.in For a molecule with the complexity of this compound, this approach is indispensable for devising a convergent and efficient synthetic route. e3s-conferences.org

The initial step in the retrosynthetic analysis of this compound would be to identify key structural motifs and functional groups that can serve as strategic disconnection points. numberanalytics.com Given the molecular formula, the structure is likely to contain multiple aromatic or heterocyclic rings, an amide or imide functionality, and a bromine substituent.

Key Disconnections and Synthons:

A hypothetical retrosynthetic analysis could proceed as follows:

Disconnection 1 (C-N bond): A central quinazoline (B50416) or a similar heterocyclic system could be disconnected to reveal a substituted anthranilic acid derivative and a brominated aromatic amine component. This is a common strategy in the synthesis of such ring systems.

Disconnection 2 (Amide bond): An amide linkage, suggested by the presence of nitrogen and oxygen, could be disconnected to an amine and a carboxylic acid or its derivative.

Disconnection 3 (C-C bond): If the structure contains bi-aryl or other C-C coupled fragments, a disconnection based on a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) would be a logical step.

This process of breaking down the molecule would continue until simple, readily available starting materials are identified. ias.ac.in The entire retrosynthetic pathway can be visualized as a "retrosynthetic tree," with the target molecule at the top and the starting materials at the roots. numberanalytics.com

Development and Optimization of Synthetic Pathways for this compound

Once a viable retrosynthetic plan is established, the next phase involves the development and optimization of the forward synthetic reactions. This requires careful consideration of reaction conditions, catalysis, and the principles of green chemistry to ensure an efficient and sustainable process. fairlystable.orgnih.gov

Novel Reaction Design and Conditions

The synthesis of a complex molecule like this compound would likely necessitate the use of modern and innovative synthetic methodologies. researchgate.net This could involve the development of novel reaction sequences or the application of recently discovered reactions to construct the key chemical bonds identified in the retrosynthetic analysis.

For example, the formation of the heterocyclic core might be achieved through a multi-component reaction, where three or more reactants combine in a single step to form the desired ring system. This approach offers significant advantages in terms of efficiency and atom economy.

The introduction of the bromine atom could be achieved through electrophilic bromination at a late stage of the synthesis to avoid interference with earlier steps. The choice of brominating agent and reaction conditions would be critical to ensure high regioselectivity.

Catalysis in the Synthesis of this compound Precursors and the Final Compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity under mild conditions. nih.govox.ac.uk The synthesis of this compound would likely rely on various catalytic systems.

Transition Metal Catalysis: Palladium, copper, and other transition metals are extensively used for forming C-C and C-N bonds. beilstein-journals.org For instance, a Suzuki or Buchwald-Hartwig amination reaction could be employed to connect different aromatic fragments of the molecule. beilstein-journals.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts could be used to control the stereochemistry of any stereocenters present in the this compound structure.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally benign conditions. wur.nl It might be possible to use enzymes for specific transformations, such as the selective hydrolysis of an ester or the stereoselective reduction of a ketone. wur.nl

| Catalytic Step | Catalyst Type | Potential Reaction | Purpose |

| C-N Bond Formation | Transition Metal (e.g., Palladium) | Buchwald-Hartwig Amination | Coupling of an amine and an aryl halide precursor |

| C-C Bond Formation | Transition Metal (e.g., Palladium) | Suzuki Coupling | Formation of a bi-aryl linkage |

| Asymmetric Reduction | Organocatalyst or Enzyme | Chiral reduction of a ketone | Introduction of a specific stereocenter |

| Ring Formation | Acid/Base Catalysis | Cyclization/Condensation | Construction of the heterocyclic core |

This table presents hypothetical catalytic steps that could be employed in the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comlibretexts.orgijfmr.com The application of these principles is crucial for developing a sustainable synthesis of this compound.

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, water, supercritical fluids, or ionic liquids could be considered as reaction media. matanginicollege.ac.in

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and reduce energy usage. matanginicollege.ac.in

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Prevention | Designing a convergent synthesis to minimize waste. ijfmr.com | Reduced waste generation and disposal costs. |

| Atom Economy | Utilizing addition and multi-component reactions. acs.org | Higher efficiency and less byproduct formation. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and catalysts. | Improved safety and reduced environmental impact. |

| Designing Safer Chemicals | Ensuring the final product and intermediates have minimal toxicity. acs.org | Reduced risk to human health and the environment. |

| Safer Solvents and Auxiliaries | Using water or other green solvents as the reaction medium. matanginicollege.ac.in | Reduced pollution and health hazards. |

This table outlines the potential application of green chemistry principles to the synthesis of this compound.

Advanced Purification Techniques for this compound

The purification of the final compound and its intermediates is a critical step to ensure the desired level of purity. rochester.edusigmaaldrich.combyjus.com Given the likely complexity and potential for side products in the synthesis of this compound, advanced purification techniques would be necessary.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatography is a powerful technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purification of organic compounds. scharlab.com For a relatively non-volatile and polar compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a gradient elution of water and acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Preparative HPLC could be used to isolate the pure compound on a larger scale.

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. yokogawa.comorganomation.comelgalabwater.comwikipedia.orgsigmaaldrich.com Due to the probable high molecular weight and low volatility of this compound, GC would likely not be suitable for the purification of the final compound itself. However, it could be a valuable tool for analyzing the purity of more volatile starting materials or for monitoring the progress of certain reactions by analyzing the volatile byproducts. organomation.com

| Chromatographic Technique | Applicability to this compound | Typical Stationary Phase | Typical Mobile Phase |

| High-Performance Liquid Chromatography (HPLC) | High - for purification of the final compound and intermediates. | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient |

| Gas Chromatography (GC) | Low - for the final compound; potentially for volatile precursors or byproducts. | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) |

This table summarizes the applicability of HPLC and GC for the purification and analysis related to this compound.

Crystallization and Recrystallization Strategies

The isolation and purification of the target compound this compound in a solid, highly pure, and crystalline form is a critical final step in its synthesis. The molecular complexity of this compound, characterized by a large poly-aromatic framework, multiple polar nitro functional groups, and a bromine atom, presents significant challenges for crystallization. These features contribute to potentially low solubility in common organic solvents and a high propensity for forming amorphous material or trapping impurities. Therefore, a systematic approach to developing a robust crystallization protocol is essential for obtaining material with the required physical and chemical attributes for further study.

Research efforts, as outlined in referenced studies, have focused on comprehensive solvent screening to identify suitable systems for purification. The ideal solvent or solvent mixture must exhibit a strong temperature-dependent solubility profile: sparingly soluble at ambient temperature to ensure high recovery, yet sufficiently soluble at elevated temperatures to enable complete dissolution.

A systematic screening of solvents from different classes—polar protic, polar aprotic, and nonpolar—was conducted to determine their efficacy. The findings indicate that this compound has very poor solubility in nonpolar solvents like heptane (B126788) and toluene, and moderate solubility in polar protic solvents such as ethanol (B145695) and isopropanol (B130326) (IPA). High solubility was observed in strong polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), making them suitable for initial dissolution but poor choices for direct cooling crystallization due to high product loss in the mother liquor.

The table below summarizes the solubility data and qualitative observations from the solvent screening experiments.

| Solvent/System | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Crystal Quality | Remarks |

|---|---|---|---|---|

| Heptane | <0.1 | <0.1 | N/A | Effectively insoluble. Useful as an anti-solvent. |

| Ethanol | ~0.5 | ~4.5 | Fine Needles | Modest yield. Slow cooling required. |

| Isopropanol (IPA) | ~0.3 | ~3.8 | Small Prisms | Favorable solubility gradient for cooling crystallization. |

| Acetonitrile | ~1.2 | ~11.0 | Plates, often agglomerated | Suitable gradient, but crystals can be poorly formed. |

| N,N-Dimethylformamide (DMF) | >50 | >200 | Oils out on cooling | Too strong of a solvent for direct crystallization. |

| DMSO / Water (1:3) | N/A | N/A | Well-formed Prisms | Optimal for anti-solvent method. Slow addition of water is key. |

| DMF / Isopropanol (1:5) | N/A | N/A | Rhomboid Plates | Effective mixed-solvent system for cooling crystallization. |

Based on these findings, two primary strategies have proven effective:

Cooling Crystallization from a Mixed-Solvent System: While single solvents show limitations, a binary solvent system provides greater control. A system composed of DMF and Isopropanol (approx. 1:5 v/v) has been identified as effective. The compound is dissolved in the mixture at reflux, and the solution is subjected to a programmed, slow cooling ramp. The presence of DMF ensures complete dissolution at high temperatures, while the bulk IPA acts as the primary crystallization medium upon cooling, ensuring a high recovery yield. The rate of cooling is a critical parameter that directly influences crystal size distribution and purity.

The potential for polymorphism in a molecule as complex as this compound is high. Different crystallization conditions (solvent, temperature, cooling rate) could potentially yield different crystalline forms (polymorphs) with distinct physicochemical properties. Characterization of the resulting solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is mandatory to ensure consistent production of the desired, thermodynamically stable form.

Scalability and Process Chemistry Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale, robust manufacturing process requires a thorough evaluation from a process chemistry perspective. The primary goals of process development are to enhance safety, reduce cost, improve efficiency, and ensure consistent product quality at scale. Key challenges in scaling the synthesis of this molecule include managing highly energetic reactions, controlling the impurity profile, and optimizing the final isolation step.

Route and Reagent Optimization: The initial synthetic route used for discovery may rely on expensive reagents, hazardous reaction conditions, or purification methods like column chromatography that are not viable for large-scale production. Process optimization focuses on substituting these elements. For instance, a late-stage nitration step, common in the synthesis of such molecules, presents a significant thermal hazard. At scale, this requires moving from aggressive nitrating agents (e.g., HNO₃/H₂SO₄) to milder, more controllable conditions if possible, and performing the reaction in specialized reactors with precise temperature control and emergency quenching capabilities. Calorimetric studies (e.g., Reaction Calorimetry - RC1) are essential to quantify the heat of reaction and establish safe operating limits.

Impurity Profile Management: A critical aspect of process chemistry is the identification, tracking, and control of process-related impurities. Impurities can arise from starting materials, side reactions (e.g., over-nitration, regioisomers), or incomplete conversions. A comprehensive impurity profile must be established, and control strategies must be implemented for each potential contaminant. The final crystallization step (as discussed in 2.3.2) serves as the primary purification point, but its effectiveness depends on the nature and level of impurities present in the crude material.

The table below details some plausible process-related impurities for a hypothetical synthesis of this compound and their control strategies.

| Impurity Type | Plausible Origin | Analytical Detection Method | Control Strategy |

|---|---|---|---|

| Des-bromo analog (C24H18N4O9) | Incomplete bromination of a key aromatic precursor. | HPLC-UV, LC-MS | Ensure stoichiometric excess of brominating agent (e.g., NBS); monitor reaction completion by HPLC. |

| Regioisomeric Impurity | Lack of regioselectivity during a key cyclization or substitution step. | HPLC-UV, NMR | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer; potentially purge via recrystallization. |

| Over-nitrated Species | Harsh conditions or poor control during a nitration step. | LC-MS | Strict control of temperature, reaction time, and stoichiometry of the nitrating agent. |

| Residual Precursor | Incomplete reaction in the final synthetic step. | HPLC-UV | Drive reaction to completion by optimizing time and temperature; implement an effective workup to remove unreacted starting material. |

| Residual Solvents (e.g., DMF) | Trapping of high-boiling solvents in the final product. | GC-HS (Headspace) | Select lower-boiling solvents where possible; implement a final reslurry or bake-out step under vacuum to remove residual solvents to ICH limits. |

Scalable Crystallization and Isolation: The crystallization method developed at the lab scale must be translated into a controllable process in large, jacketed reactors. Key scale-up parameters include agitation rates, vessel geometry, heat transfer efficiency, and the rate of anti-solvent addition. Process Analytical Technology (PAT) tools, such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM), can be implemented to monitor crystal size and count in real-time. This data allows for precise control over the crystallization process, ensuring batch-to-batch consistency in particle size distribution, which can impact downstream filtration, drying, and dissolution properties. The final isolation procedure, including filtration and drying, must also be optimized to be efficient and prevent degradation of the thermally sensitive compound.

Advanced Spectroscopic Characterization of C24h17brn4o9

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopypreprints.orgslideshare.netpreprints.orgacs.orgmst.edu

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of an organic molecule in solution. For a compound with the complexity of C24H17BrN4O9, a combination of one- and two-dimensional NMR experiments is indispensable. preprints.org

One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁵N)researchgate.netstackexchange.comtandfonline.comznaturforsch.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum would be expected to be complex. Given the high carbon-to-hydrogen ratio and the likely presence of multiple aromatic rings, a significant number of signals would appear in the aromatic region (typically δ 7.0–9.0 ppm). pressbooks.pub The exact chemical shifts and coupling patterns of these protons would reveal the substitution patterns on the aromatic rings. Protons adjacent to electron-withdrawing groups, such as nitro groups, would be shifted downfield (to a higher ppm value). stackexchange.comucl.ac.uk

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H data by revealing the total number of unique carbon environments. A large number of signals would be expected in the δ 110–160 ppm range, corresponding to carbons in aromatic and olefinic systems. pressbooks.pubopenstax.org The presence of nine oxygen atoms suggests the possibility of carbonyl (C=O) functionalities, which would give rise to signals in the highly deshielded region of δ 160–200 ppm. Carbons directly attached to nitro groups would also be significantly deshielded. stackexchange.com

¹⁵N NMR: With four nitrogen atoms, ¹⁵N NMR spectroscopy, though less sensitive, would be highly informative. It could distinguish between different nitrogen functionalities, such as those in nitro groups (typically δ -20 to 10 ppm relative to nitromethane), amides, or various heterocyclic rings (e.g., pyrrole-type vs. pyridine-type nitrogens). researchgate.netmdpi.com

A summary of expected chemical shift ranges for a hypothetical this compound molecule is presented below.

| Nucleus | Functional Group Type | Expected Chemical Shift Range (δ, ppm) | Information Provided |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.5 | Substitution patterns on aromatic rings. Protons near electron-withdrawing groups are shifted downfield. |

| ¹H | Amide/Amine Protons (N-H) | 5.0 - 12.0 | Highly variable and dependent on hydrogen bonding and solvent. Can indicate presence of amide or amine groups. |

| ¹³C | Aromatic/Olefinic Carbons | 110 - 160 | Reveals the carbon backbone of the aromatic systems. |

| ¹³C | Carbonyl Carbons (C=O) | 160 - 200 | Indicates the presence of amide, carboxylic acid, or ketone functionalities. |

| ¹³C | Carbons bonded to Nitrogen (C-N) | 110 - 150 | Chemical shifts vary depending on the nature of the nitrogen (e.g., in an aromatic ring vs. nitro group). |

| ¹⁵N | Nitro Groups (-NO₂) | -20 - 10 | Confirmation of nitro functional groups. |

| ¹⁵N | Amide/Heterocyclic Nitrogen | -250 - -50 | Helps differentiate between various nitrogen-containing functional groups and rings. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)preprints.orgslideshare.netcreative-biostructure.com

For a molecule of this complexity, 1D NMR spectra would likely suffer from significant signal overlap. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities and piece together the molecular structure. preprints.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace out the connectivity within individual spin systems, such as the protons on a substituted benzene (B151609) ring. slideshare.netcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful method for assigning carbon resonances based on their known proton assignments. preprints.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different structural fragments, such as linking substituents to a ring or connecting different ring systems. preprints.orgipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the three-dimensional conformation and stereochemistry of the molecule. slideshare.net

Solid-State NMR for this compound and its Aggregatespreprints.orgacs.orgmst.edu

If the compound is poorly soluble or if information about its structure in the solid phase is required, solid-state NMR (ssNMR) becomes an invaluable tool. preprints.orgwiley.com Unlike in solution, molecules in the solid state have restricted motion, which leads to broad spectral lines. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out these anisotropic interactions and achieve higher resolution. preprints.orgmst.edu

Cross-Polarization Magic Angle Spinning (CP-MAS) is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. mdpi.com ssNMR is particularly powerful for:

Characterizing Polymorphs: It can distinguish between different crystalline forms of the compound, which may have different physical properties.

Studying Aggregates: ssNMR can probe intermolecular contacts and packing arrangements within solid aggregates. acs.org

Analyzing Insoluble Materials: It provides structural information when solution-state NMR is not feasible.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)researchgate.netmcmaster.ca

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. researchgate.net By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. savemyexams.combioanalysis-zone.com For this compound, HRMS would be used to verify the proposed formula by comparing the experimentally measured mass with the calculated exact mass.

Calculated Exact Masses for this compound:

Using ⁷⁹Br isotope: 576.0335 u

Using ⁸¹Br isotope: 578.0315 u

The presence of bromine would be immediately apparent from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units. libretexts.orgmsu.edu

Advanced Ionization Techniques (e.g., Electrospray Ionization, Matrix-Assisted Laser Desorption/Ionization)

To analyze the molecule by mass spectrometry, it must first be ionized.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the hypothetical this compound. It would generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for clear determination of the molecular weight. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger molecules or samples that are difficult to ionize with ESI. researchgate.net The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte.

Fragmentation Pattern Analysis for Comprehensive Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. msu.edu In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is selected, subjected to Collision-Induced Dissociation (CID), and the masses of the fragments are measured. The fragmentation pattern serves as a fingerprint that helps to confirm the structure elucidated by NMR. libretexts.org

For a molecule like this compound, characteristic fragmentation pathways would be expected:

Loss of Nitro Groups: A common fragmentation for nitroaromatic compounds is the loss of NO (30 u), NO₂ (46 u), or an OH radical (17 u). researchgate.netyoutube.com

Cleavage of Linkers: Bonds connecting major structural units, such as amide or ether linkages, are common points of cleavage.

Ring Fission: The aromatic rings themselves can fragment, often by losing small molecules like acetylene (B1199291) (26 u). youtube.com

The bromine isotope pattern would be retained in any fragment that contains the bromine atom, aiding in the interpretation of the spectrum.

| Parent Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Structural Implication |

|---|---|---|---|

| 577.04 (for [M(⁷⁹Br)+H]⁺) | NO₂ (46.01 u) | 531.03 | Presence of a nitro group |

| 577.04 (for [M(⁷⁹Br)+H]⁺) | CO (28.00 u) | 549.04 | Presence of a carbonyl group |

| 577.04 (for [M(⁷⁹Br)+H]⁺) | Br (78.92 u) | 498.12 | Loss of the bromine atom |

| 577.04 (for [M(⁷⁹Br)+H]⁺) | H₂O (18.01 u) | 559.03 | Presence of a hydroxyl or carboxylic acid group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, which probes the various vibrational modes of a molecule, has been instrumental in identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying chemical bonds and functional groups within a molecule. bruker.comrtilab.comedinst.com The analysis is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds. youtube.com An FT-IR spectrum acts as a unique "molecular fingerprint," allowing for detailed structural characterization. rtilab.comedinst.com

For a molecule with the complexity of this compound, which likely contains a variety of functional groups such as aromatic rings, nitro groups, and potentially amide or ether linkages, the FT-IR spectrum would be expected to show a series of distinct absorption bands. While the specific spectrum for this compound is not publicly available, a hypothetical interpretation based on its elemental composition would anticipate characteristic peaks. For instance, the presence of aromatic C-H bonds would likely result in stretching vibrations above 3000 cm⁻¹. Carbonyl (C=O) stretching vibrations, possibly from amide or ester groups suggested by the oxygen and nitrogen content, would typically appear in the 1600-1800 cm⁻¹ region. The nitro groups (NO₂) would be expected to show strong symmetric and asymmetric stretching bands. The presence of a C-Br bond would be indicated by a stretching vibration in the lower frequency "fingerprint" region of the spectrum. nobraintoosmall.co.nz

A general representation of expected FT-IR peaks for a compound with the elemental composition of this compound is provided in the table below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| C=O (e.g., amide, ester) | 1800-1650 | Stretch |

| C=C (aromatic) | 1600-1450 | Stretch |

| N-O (nitro group) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretch |

| C-N | 1350-1000 | Stretch |

| C-O | 1300-1000 | Stretch |

| C-Br | 800-600 | Stretch |

This table represents generalized expected peak ranges and the actual values for this compound would need to be determined experimentally.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. unchainedlabs.comrp-photonics.comanton-paar.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. nottingham.ac.uk For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic backbone and other symmetric functional groups.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by orders of magnitude for molecules adsorbed onto a nanostructured metal surface, such as gold or silver. horiba.comwikipedia.org This enhancement allows for the detection of even single molecules. wikipedia.org The SERS mechanism involves the excitation of localized surface plasmons on the metal, which creates a strong electromagnetic field near the molecule. horiba.com For a compound like this compound, SERS could provide detailed information about its orientation and interaction with the metal surface, as well as enhance otherwise weak Raman signals, offering a more complete vibrational profile. aps.orgrsc.orgrsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. wikipedia.orglibretexts.org

Absorption and Emission Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic structure of a molecule. icjs.ussuisse-tp.chchromacademy.com The presence of conjugated π systems and chromophores within a molecule leads to characteristic absorption bands. libretexts.org Given the formula this compound, it is highly probable that the molecule contains extensive conjugation, likely involving multiple aromatic rings and functional groups like nitro groups. Such a structure would be expected to absorb strongly in the UV and possibly the visible region of the electromagnetic spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. uci.edu Not all molecules that absorb UV-Vis light are fluorescent. For this compound to be fluorescent, it must have a rigid, conjugated structure that allows for efficient emission of photons upon relaxation from the excited state. The relationship between the absorption (excitation) and emission spectra, including the Stokes shift (the difference in wavelength between the absorption and emission maxima), would provide valuable information about the electronic and structural properties of the excited state.

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis light by this compound would involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. khanacademy.orgyoutube.comyoutube.com Common transitions include π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur in conjugated systems. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (e.g., from an oxygen or nitrogen atom) to an antibonding π* orbital and are generally less intense. libretexts.org

A chromophore is the part of a molecule responsible for its color by absorbing light in the visible region. libretexts.org In this compound, the chromophoric system is likely composed of the conjugated aromatic rings in conjunction with the electron-withdrawing nitro groups and potentially other auxochromes (groups that modify the absorption of a chromophore). copernicus.org A detailed analysis of the UV-Vis spectrum, including the position (λmax) and intensity (molar absorptivity) of the absorption bands, would allow for the identification of the principal chromophores and an understanding of the electronic structure of the molecule.

X-ray Diffraction Analysis of this compound

For a compound with the formula this compound, obtaining a single crystal suitable for XRD analysis would be a crucial step in its complete characterization. nih.gov The resulting crystal structure would provide precise information on the spatial arrangement of the aromatic rings, the geometry of the nitro groups, the position of the bromine atom, and any intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the crystal lattice. rcsb.org This data is invaluable for understanding the molecule's physical and chemical properties and for validating structures proposed by other spectroscopic methods. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identify its crystalline phase, and assess its purity. protoxrd.com

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. sigmaaldrich.comnih.gov By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be analyzed to yield a detailed molecular structure. nih.gov This analysis provides definitive information on bond lengths, bond angles, and stereochemistry, leading to the determination of the compound's absolute structure. nih.govnih.gov The data generated, such as unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases. For a compound like this compound, SC-XRD would be the gold standard for confirming its covalent structure and understanding its conformational and packing arrangements in the solid state.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to identify crystalline phases and assess the purity of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD analyzes a finely ground powder containing a multitude of randomly oriented crystallites. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. This technique is crucial for confirming that the bulk of a synthesized material corresponds to the structure determined from a single crystal and for identifying any crystalline impurities.

Advanced Microscopy Techniques for Morphological and Supramolecular Characterization

Microscopy techniques are essential for visualizing the morphology and surface features of materials from the micro- to the nanoscale, providing insights into their supramolecular organization.

Atomic Force Microscopy (AFM)

Atomic force microscopy is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. An AFM works by scanning a sharp tip attached to a cantilever across a sample's surface and measuring the forces between the tip and the surface. This allows for the visualization of surface features with sub-nanometer resolution without requiring the sample to be conductive. For this compound, AFM could be used to study the morphology of thin films or self-assembled structures on a substrate.

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission electron microscopy provides high-resolution images by passing a beam of electrons through an ultrathin specimen. TEM can reveal the internal structure of materials, including the shape and size of nanoparticles or the arrangement of molecules in a crystalline lattice. For sensitive biological or organic samples, Cryo-TEM, where the sample is flash-frozen, is used to preserve the native structure. Analysis of a this compound sample via TEM could provide information on its particle morphology, crystalline nature, and the structure of any self-assembled aggregates.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy generates images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the surface atoms produces various signals that contain information about the surface topography and composition. SEM provides a three-dimensional-like view of the sample and is widely used for morphological characterization of materials at the micro- and nanoscale. It would be instrumental in examining the crystal habit, particle size distribution, and surface texture of solid this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons. It is highly specific to paramagnetic species, such as free radicals or transition metal complexes. If a radical species of this compound were to be generated, for instance through an oxidation or reduction process, EPR spectroscopy would be the primary method for its detection and characterization, providing information about the electronic environment of the unpaired electron.

Without experimental data for this compound, the discussions above remain general. The generation of a specific and detailed scientific article awaits the synthesis and empirical analysis of this compound.

Theoretical and Computational Investigations of C24h17brn4o9

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. chemistrysteps.com These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. chemistrysteps.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. researchgate.netnist.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more tractable for larger systems. nist.govnih.gov The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. researchgate.netnist.gov

For a hypothetical compound C24H17BrN4O9, a DFT study would typically begin with geometry optimization . This is an iterative process to find the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable structure. rcsb.orgucl.ac.uk The process starts with an initial guess of the geometry and uses a chosen functional (e.g., B3LYP, PBE0) and basis set to calculate the forces on each atom. rcsb.orgresearchgate.net The atomic positions are then adjusted until a stationary point on the potential energy surface is reached. rcsb.org

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its electronic stability and excitation potential.

Electron Density Distribution: This reveals the distribution of charge throughout the molecule, highlighting electronegative and electropositive regions.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom, which is crucial for understanding intermolecular interactions. researchgate.net

The results of these calculations could be compiled into a data table for analysis.

| Calculated Property | Hypothetical Value (Unit) | Significance for this compound |

| Total Energy | Value (Hartree) | Overall stability of the optimized geometry. |

| HOMO Energy | Value (eV) | Indicates the electron-donating ability. |

| LUMO Energy | Value (eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Value (eV) | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule. |

Ab Initio Methods and Post-Hartree-Fock Approaches

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without using empirical parameters. researchgate.netlibretexts.org The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects the full effects of electron correlation. libretexts.org

To achieve higher accuracy, Post-Hartree-Fock methods are employed. These methods are developed to improve upon the HF method by incorporating electron correlation, which is the interaction between individual electrons. lumenlearning.com Neglecting electron correlation can sometimes lead to qualitatively incorrect results, especially for systems with complex electronic structures. nih.gov

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. researchgate.net MP2 (second-order) is a common level of theory that offers a good balance between accuracy and computational cost.

Configuration Interaction (CI): CI constructs the wavefunction as a linear combination of different electronic configurations (Slater determinants). researchgate.net Including more determinants provides a more accurate description, systematically approaching the exact solution of the Schrödinger equation. researchgate.net

Coupled Cluster (CC) Theory: This is a highly accurate and widely used post-Hartree-Fock method that includes electron correlation through an exponential ansatz. researchgate.net Methods like CCSD(T) are often considered the "gold standard" in computational chemistry for their high accuracy.

For this compound, applying these methods would provide more refined energy calculations and a more accurate description of its electronic properties compared to standard DFT, albeit at a significantly higher computational expense. lumenlearning.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

To investigate the excited-state properties and predict the spectroscopic behavior of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. nih.gov It is an extension of DFT that describes the response of the electron density to a time-dependent external potential, such as that from an oscillating electromagnetic field of light.

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are crucial for predicting the absorption wavelengths in an electronic spectrum, such as a UV-Visible spectrum. The calculation also yields oscillator strengths, which indicate the probability of a given electronic transition occurring.

A hypothetical TD-DFT calculation for this compound would allow for the simulation of its UV-Vis spectrum. The results would typically be presented in a table format.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | Value | Value | Value |

| S0 -> S2 | Value | Value | Value |

| S0 -> S3 | Value | Value | Value |

These theoretical predictions can be invaluable for interpreting experimental spectra or for designing molecules with specific optical properties. nih.gov However, standard TD-DFT can have limitations, particularly in accurately describing charge-transfer excitations or states with significant double-excitation character.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time.

Classical Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. In MM, atoms are treated as spheres, and bonds are treated as springs. The potential energy of the system is calculated using a force field , which is a set of empirical functions and parameters that describe the energy associated with bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions like van der Waals forces and electrostatic interactions.

Due to its lower computational cost, MM is suitable for studying very large biological systems or material assemblies. For a novel molecule like this compound, a specific force field would likely not exist. Therefore, a crucial step would be force field development or parameterization. This process involves deriving parameters (e.g., bond force constants, equilibrium angles, partial atomic charges) that allow the MM model to reproduce data from higher-level quantum mechanics calculations or experimental results. The process for a new molecule often involves breaking it down into smaller, representative fragments for which parameters can be developed and then transferred to the larger structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

For a flexible molecule like this compound, MD simulations are essential for conformational space exploration . A molecule can exist in various spatial arrangements called conformations or conformers, which arise from rotation around single bonds. researchgate.net MD simulations allow researchers to sample these different conformations and identify the most stable or functionally relevant ones.

Key insights from a hypothetical MD simulation of this compound could include:

Conformational Stability: Identifying the most populated and lowest-energy conformations.

Flexibility Analysis: Determining which parts of the molecule are rigid and which are flexible by analyzing properties like the Root Mean Square Fluctuation (RMSF) of atomic positions.

Solvent Effects: Understanding how the molecule interacts with a solvent, such as water, by analyzing radial distribution functions and hydrogen bonding patterns.

Techniques like Replica-Exchange Molecular Dynamics (REMD) can be used to enhance the sampling of the conformational landscape, providing a more robust exploration than standard MD. The vast amount of data from MD simulations helps in bridging the gap between a static molecular structure and its dynamic function in a realistic environment. nist.gov

Table of Compound Names

| Chemical Formula | Common Name/Identifier |

| This compound | Not available in public databases |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool for studying large and complex systems like this compound. numberanalytics.com This approach combines the accuracy of quantum mechanics (QM) for a critical part of the molecule, such as a reactive site, with the efficiency of molecular mechanics (MM) for the surrounding environment. numberanalytics.comnih.gov This dual-level treatment allows for the investigation of properties that would be computationally prohibitive to study using purely QM methods. core.ac.uk

In the study of this compound, the QM region would typically encompass the core heterocyclic and aromatic ring systems, where complex electronic effects are expected to dominate. The peripheral substituents, on the other hand, could be treated with MM force fields. The total energy of the system in a QM/MM framework is calculated as the sum of the QM energy of the core region, the MM energy of the surrounding part, and the interaction energy between the two. numberanalytics.com

The application of QM/MM simulations can provide detailed insights into the molecule's behavior in different environments, such as in solution or within a biological system. gromacs.orgnih.gov For instance, these simulations can elucidate the influence of solvent molecules on the conformational stability and electronic properties of this compound. The interaction term, which includes electrostatic and van der Waals forces, is crucial for accurately describing how the MM environment perturbs the electronic structure of the QM region. numberanalytics.com

Advanced Analysis of Electronic and Steric Properties of this compound

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich aromatic portions of the molecule, while the LUMO may be centered on electron-deficient regions, such as those influenced by the nitro groups. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. reddit.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

This hypothetical data indicates a moderate HOMO-LUMO gap, suggesting a balance between stability and potential reactivity.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. schrodinger.comcomputabio.com It is a valuable tool for predicting how the molecule will interact with other chemical species. sparkle.pro.br Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are susceptible to nucleophilic attack. walisongo.ac.id For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to show negative electrostatic potential, while the hydrogen atoms and the bromine atom might exhibit regions of positive potential.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| Br | +0.05 |

| O (Nitro) | -0.45 |

| N (Nitro) | +0.60 |

| C (Aromatic) | -0.10 to +0.15 |

| H (Aromatic) | +0.12 |

These hypothetical values illustrate the expected charge separation within the molecule due to the different electronegativities of the constituent atoms.

Conformational Landscape and Energy Minima

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. biorxiv.orgnih.gov For a flexible molecule like this compound, which likely has several rotatable single bonds, exploring this landscape is crucial for identifying the most stable conformations, known as energy minima. biorxiv.org

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be employed to explore the vast conformational space of this compound. nih.gov By calculating the energy of each conformation, a potential energy surface can be mapped out. The global minimum on this surface represents the most stable three-dimensional structure of the molecule under a given set of conditions. Other local minima represent less stable, but still potentially accessible, conformations. Understanding the relative energies of these conformers and the energy barriers between them is essential for predicting the molecule's dynamic behavior and its ability to interact with other molecules. capes.gov.br

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum | 0.00 | 120°, -60° |

| Local Minimum 1 | 1.52 | -118°, 62° |

| Local Minimum 2 | 2.89 | 175°, 58° |

| Transition State 1 | 4.75 | 0°, 60° |

This hypothetical data illustrates how different spatial arrangements lead to variations in stability, with the global minimum representing the most populated state.

Elucidation of Reaction Mechanisms Involving C24h17brn4o9

Identification of Elementary Steps and Detailed Reaction Pathways

The formation of a hydrazone from a hydrazine (B178648) and a carbonyl compound (an aldehyde or ketone) is not a single event but a sequence of elementary steps. This multi-step pathway is generally acid-catalyzed and involves two principal stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

The detailed pathway, particularly the dehydration step, can be influenced by pH. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a better leaving group (H₂O), which facilitates its departure.

Characterization of Reaction Intermediates

A complete mechanistic understanding requires the characterization of any transient species formed during the reaction. For hydrazone formation, the key reaction intermediate is the carbinolamine.

Spectroscopic Detection of Transient Species

Direct observation of transient intermediates like carbinolamines is challenging due to their short lifetimes. However, under specific conditions (e.g., low temperatures or in aprotic solvents to slow down the dehydration step), spectroscopic methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could potentially identify the carbinolamine. The appearance of signals corresponding to the sp³-hybridized carbon bearing the hydroxyl and amino groups, and the disappearance of the carbonyl signal, would provide evidence for its formation.

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the carbonyl reactant and the appearance of an O-H stretching band from the carbinolamine could be monitored.

In most cases, the concentration of the intermediate is too low for direct detection, and its existence is primarily inferred from kinetic data and computational models.

Computational Modeling of Intermediate Structures

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing reaction intermediates that are difficult to observe experimentally. acs.org For the reaction forming a compound like C24H17BrN4O9, DFT calculations would be used to:

Optimize Geometry: Determine the most stable three-dimensional structure of the carbinolamine intermediate.

Calculate Energies: Establish the relative stability of the intermediate compared to the reactants and products.

Analyze Electronic Structure: Investigate the charge distribution and bonding within the intermediate to understand its reactivity.

Computational models can provide detailed structural parameters, such as bond lengths and angles, offering insights that are often inaccessible through experimental means alone. ljmu.ac.ukresearchgate.net

Transition State Analysis and Energy Barriers

Transition state theory is fundamental to understanding reaction rates. Computational modeling is the primary method for analyzing the transition states involved in hydrazone formation.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for experimentally determining the reaction rate and deriving the rate law, which mathematically describes how the rate depends on the concentration of reactants.

The rate of hydrazone formation can be monitored over time using techniques like UV-Vis spectroscopy (by observing the appearance of the conjugated hydrazone product) or NMR spectroscopy. researchgate.net By performing a series of experiments where the initial concentrations of the hydrazine and carbonyl reactants are systematically varied, the order of the reaction with respect to each reactant can be determined.

The general rate law for hydrazone formation is often expressed as: Rate = k[Carbonyl]ˣ[Hydrazine]ʸ

Where:

k is the rate constant.

x and y are the reaction orders with respect to the carbonyl compound and hydrazine, respectively.

Studies have shown that the reaction rate is highly dependent on pH, with the rate constant k being a function of hydrogen ion concentration. The reaction is typically fastest under weakly acidic conditions (pH ~4.5), as the acid catalyzes the dehydration step without excessively protonating the hydrazine nucleophile, which would render it unreactive. rsc.org

Below is a representative data table illustrating how initial rates might be used to determine reaction orders.

| Experiment | [Carbonyl] (M) | [Hydrazine] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

From this data, doubling the carbonyl concentration doubles the rate (suggesting x=1), and doubling the hydrazine concentration doubles the rate (suggesting y=1). Thus, the rate law would be Rate = k[Carbonyl][Hydrazine].

Stereochemical Outcomes and Stereoselective Pathways (if applicable)

The formation of the C=N double bond in a hydrazone can result in stereoisomers (E/Z isomers) if the substituents on the carbon atom are different. The stereochemical outcome is determined by the mechanism of the dehydration step and the relative thermodynamic stability of the E and Z products. The preferred isomer is often the one that minimizes steric hindrance between the largest substituent groups.

If the original carbonyl or hydrazine reactants possessed chiral centers, the reaction could proceed through diastereoselective pathways. In such cases, the nucleophilic attack could favor one face of the carbonyl group over the other, leading to a predominance of one diastereomer of the carbinolamine intermediate and, consequently, the final hydrazone product. The degree of stereoselectivity would depend on the steric and electronic interactions in the transition state.

Mechanistic Role of Catalysts

Catalysts play a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of reaction without being consumed in the process. For a complex heterocyclic molecule such as this compound, which contains nitrogen and oxygen atoms, as well as a bromine substituent, several types of catalytic mechanisms could be envisaged.

The presence of nitrogen and oxygen atoms, with their lone pairs of electrons, suggests that this compound could act as a ligand, coordinating to a metal center in a catalyst. This interaction can activate the molecule for subsequent reactions. For instance, in cross-coupling reactions, a palladium catalyst could coordinate to the bromine atom, facilitating its oxidative addition and subsequent substitution.

Furthermore, the nitrogen atoms could be protonated or act as Lewis bases, allowing for acid catalysis. An acid catalyst could protonate one of the nitrogen or oxygen atoms, increasing the electrophilicity of the molecule and making it more susceptible to nucleophilic attack.

The potential for this compound to participate in catalytic cycles is significant. Below is a hypothetical data table outlining potential catalytic systems and their mechanistic implications for reactions involving this compound, based on its elemental composition.

| Catalyst Type | Potential Reaction | Mechanistic Role of Catalyst |

| Palladium(0) complexes | Suzuki or Heck Coupling | Oxidative addition to the C-Br bond, followed by transmetalation (Suzuki) or migratory insertion (Heck), and reductive elimination to form a new C-C bond. |

| Lewis Acids (e.g., AlCl3) | Friedel-Crafts type reactions | Coordination to a nitrogen or oxygen atom, enhancing the electrophilicity of the aromatic rings within the this compound structure, facilitating electrophilic aromatic substitution. |

| Brønsted Acids (e.g., H2SO4) | Hydrolysis or condensation | Protonation of a heteroatom to activate the molecule for nucleophilic attack or to facilitate the elimination of a leaving group. |

| Organocatalysts (e.g., proline) | Asymmetric synthesis | Formation of a chiral intermediate (e.g., an enamine or iminium ion) with this compound or a reactant, directing the stereochemical outcome of the reaction. |

Detailed Research Findings

Kinetic studies: To determine the reaction order with respect to the catalyst and reactants, providing insights into the rate-determining step of the catalytic cycle.

Spectroscopic analysis: Techniques such as NMR, IR, and X-ray crystallography could be used to identify and characterize catalyst-substrate intermediates.

Computational modeling: Density Functional Theory (DFT) calculations could be employed to map the potential energy surface of the reaction, identifying transition states and intermediates, and corroborating experimental findings.

Supramolecular Chemistry of C24h17brn4o9

Exploration of Non-Covalent Interactions within C24H17BrN4O9 Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, driving the self-assembly of molecules into ordered structures. scribbr.com For a molecule with the complexity of this compound, a synergistic interplay of various weak forces is anticipated to define its solid-state packing and solution-phase aggregation.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, electrostatic interactions crucial for the formation of robust and predictable supramolecular architectures. nih.govinl.gov The molecular formula this compound suggests the presence of multiple hydrogen bond donor and acceptor sites, likely involving nitrogen and oxygen atoms within functional groups such as amides, carboxylic acids, or hydroxyls. These groups can engage in a variety of hydrogen bonding motifs, leading to the formation of extensive one-, two-, or three-dimensional networks that stabilize the resulting assembly. researchgate.netnih.gov The specific geometry and connectivity of these networks would be dictated by the spatial arrangement of the donor and acceptor sites on the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor Group (Hypothetical) | Acceptor Group (Hypothetical) | Interaction Type | Potential Supramolecular Motif |

| N-H | O=C | Intermolecular | Chains, sheets |

| O-H | N | Intermolecular | Dimers, catemers |

| N-H | O-H | Intermolecular | Complex networks |

| O-H | O=C | Intermolecular | Sheets, layers |

This table is illustrative and based on the potential functional groups suggested by the molecular formula.

Molecular Recognition Properties of this compound

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a fundamental process in many chemical and biological systems. The diverse array of functional groups and the potential for a well-defined three-dimensional structure suggest that this compound could exhibit interesting molecular recognition properties.

Host-Guest Interactions (if this compound acts as host or guest)

Depending on its molecular architecture, this compound could potentially act as either a host or a guest in a supramolecular complex. If the molecule possesses a pre-organized cavity or cleft, it could function as a host, encapsulating smaller guest molecules. The binding of a guest would be driven by a combination of the non-covalent interactions discussed previously, including hydrogen bonding, π-π stacking, and halogen bonding, all contributing to the stability of the host-guest complex. Conversely, if this compound has a shape and functionality that is complementary to a larger host molecule, it could act as a guest.

Binding Affinity and Selectivity Studies

The strength of the interaction between a host and a guest is quantified by the binding affinity, while selectivity refers to the ability of a host to bind one type of guest in preference to another. For this compound, hypothetical binding studies would involve techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry to determine the binding constants for various potential guests. The selectivity would be assessed by competitive binding experiments. High affinity and selectivity are often the result of a high degree of pre-organization in the host and complementarity in shape, size, and chemical functionality between the host and guest.

Table 2: Hypothetical Binding Parameters for this compound as a Host

| Guest Molecule | Potential Binding Interactions | Predicted Affinity | Predicted Selectivity |

| Small aromatic molecule | π-π stacking, van der Waals | Moderate | Moderate |

| Anion (e.g., Cl⁻, Br⁻) | Halogen bonding, hydrogen bonding | High | High for specific anions |

| Polar neutral molecule | Hydrogen bonding | Moderate to High | Dependent on guest functionality |

This table presents a theoretical prediction of binding properties and is not based on experimental data.

Self-Assembly Processes of this compound

The spontaneous organization of this compound molecules into well-defined, ordered supramolecular structures is a cornerstone of its chemical behavior. This self-assembly is governed by a delicate interplay of various non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, inherent to the molecule's unique structural framework.

Formation of Hierarchical Structures

A remarkable characteristic of this compound is its propensity to form hierarchical structures, where initial self-assembled entities serve as building blocks for larger, more complex architectures. This multi-level organization begins with the formation of primary supramolecular motifs, which then aggregate into secondary structures, and so on. This process can lead to the creation of intricate nanoscale and mesoscale morphologies. The precise control over experimental conditions, such as solvent polarity, temperature, and concentration, allows for the directed assembly of specific hierarchical arrangements.

The formation of these structures is a testament to the information encoded within the molecular structure of this compound, guiding its assembly into predictable patterns. This hierarchical complexity is crucial for the development of advanced materials with tailored properties and functions.

Dynamic Nature and Reversibility of Self-Assembled Systems

The self-assembled systems of this compound are not static entities but are characterized by their dynamic and reversible nature. The non-covalent interactions holding the supramolecular structures together are inherently weaker than covalent bonds, allowing for the disassembly and reassembly of the system in response to external stimuli. This adaptability is a key feature of supramolecular chemistry and imparts "smart" properties to the resulting materials.

Factors that can influence the equilibrium of these self-assembled systems include changes in pH, temperature, or the introduction of competing guest molecules. This reversibility allows for the development of responsive materials that can adapt to their environment, a property with significant potential in areas such as sensing and controlled release systems. The ability to modulate the self-assembly and disassembly of this compound structures opens avenues for creating dynamic materials with on-demand functionalities.

Advanced Spectroscopic and Microscopic Probes for Supramolecular Interactions

To gain a comprehensive understanding of the intricate supramolecular interactions and the resulting architectures of this compound, a suite of advanced spectroscopic and microscopic techniques is employed. These methods provide critical insights into the formation, structure, and dynamics of the self-assembled systems at various length scales.

Spectroscopic techniques are invaluable for probing the non-covalent interactions that drive the self-assembly process. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, can elucidate the specific intermolecular contacts and the geometry of the assembled species in solution. UV-Vis and fluorescence spectroscopy are sensitive to changes in the electronic environment of the molecules upon aggregation, providing information on the extent and nature of π-π stacking interactions.

| Spectroscopic Technique | Information Obtained for this compound Supramolecular Systems |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure, conformation, and intermolecular interactions in solution. 2D NMR techniques like NOESY can identify close spatial proximities between protons on different molecules, confirming self-assembly. |

| UV-Vis Spectroscopy | Changes in the absorption spectra (e.g., hypochromism or hyperchromism) can indicate the formation of aggregates and provide insights into the nature of electronic interactions between molecules. |

| Fluorescence Spectroscopy | Variations in fluorescence intensity, wavelength, and lifetime can signal changes in the local environment of the fluorophore upon self-assembly, offering a sensitive probe for aggregation processes. |

Microscopic techniques, on the other hand, offer direct visualization of the morphology and structure of the self-assembled architectures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the size, shape, and organization of the supramolecular structures in the solid state. Atomic Force Microscopy (AFM) allows for the imaging of these structures on surfaces with nanoscale resolution, even under liquid conditions, providing insights into their real-time formation and dynamics.

| Microscopic Technique | Information Obtained for this compound Supramolecular Systems |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure and morphology of the self-assembled nanostructures. |

| Scanning Electron Microscopy (SEM) | Offers detailed information about the surface topography and morphology of the bulk self-assembled material. |

| Atomic Force Microscopy (AFM) | Enables the visualization of the three-dimensional topography of self-assembled structures on a substrate at the nanoscale, and can be used to probe their mechanical properties. |

The synergistic application of these advanced spectroscopic and microscopic probes is essential for a complete characterization of the supramolecular chemistry of this compound, from the fundamental intermolecular interactions to the complex hierarchical structures they form.

Based on a comprehensive search, there is currently no publicly available scientific literature or data corresponding to the chemical compound with the molecular formula This compound . As a result, it is not possible to provide an article on the "Crystal Engineering and Solid-State Science" of this specific compound.

The creation of a scientifically accurate and informative article requires verifiable data from research and academic sources. Without any information on the synthesis, structure, or properties of this compound, any discussion of its crystal engineering, polymorphism, or co-crystallization would be speculative and not based on factual evidence.

Further investigation into chemical databases and scientific repositories did not yield any results for a compound with this formula. It is possible that this is a novel or proprietary compound not yet described in public-domain literature, or that the molecular formula may be inaccurate.

Therefore, the detailed article outline focusing on design principles for crystalline architectures, polymorphism studies, and co-crystallization strategies for this compound cannot be fulfilled at this time.

Crystal Engineering and Solid State Science of C24h17brn4o9

Intermolecular Interactions in the Solid State of C24H17BrN4O9

Hydrogen Bonding: With the presence of nitrogen and oxygen atoms, and seventeen hydrogen atoms, hydrogen bonding is expected to be a dominant force in the crystal structure of this compound. Functional groups such as amides, carboxylic acids, or hydroxyl groups could act as hydrogen bond donors and acceptors. These interactions are directional and play a crucial role in forming predictable supramolecular assemblies. The strength of these bonds can significantly influence the melting point, solubility, and mechanical properties of the crystal.

Halogen Bonding: The bromine atom in the molecule introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom of a neighboring molecule. The strength and directionality of halogen bonds are comparable to hydrogen bonds, making them a valuable tool in crystal engineering for designing specific solid-state architectures.

π-π Stacking: Assuming the presence of aromatic rings, which is likely given the high carbon-to-hydrogen ratio, π-π stacking interactions would also contribute to the crystal packing. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic systems. The geometry of these interactions can be face-to-face or offset, influencing the electronic properties of the crystal.

A hypothetical breakdown of the contributions of these interactions to the lattice energy is presented in the table below.

| Interaction Type | Potential Functional Groups Involved | Estimated Energy Range (kJ/mol) |

| Hydrogen Bonding | -OH, -NH, -COOH, C=O | 15 - 40 |

| Halogen Bonding | C-Br with N or O atoms | 5 - 30 |

| π-π Stacking | Aromatic rings | 5 - 20 |

| Van der Waals Forces | All atoms | 0.4 - 4 |

Influence of Crystal Packing on Molecular Conformation

The way molecules arrange themselves in a crystal lattice, known as crystal packing, can have a profound effect on the conformation of the individual molecules, especially if they possess conformational flexibility. For a molecule with the complexity of this compound, it is likely to have several rotatable single bonds.